molecular formula C24H31NO3 B14774976 (S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-propionic acid methyl ester

(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-propionic acid methyl ester

Cat. No.: B14774976
M. Wt: 381.5 g/mol
InChI Key: CWTYRVDJNWXVCS-SCPLRKQGSA-N
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Description

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyphenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and hydroxyphenyl groups, and the esterification of the propanoate moiety. Common reagents used in these reactions include benzyl bromide, hydroxybenzaldehyde, and methyl propanoate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ester moiety can produce alcohols.

Scientific Research Applications

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 2-benzyl-3-((3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate: This is the enantiomer of the compound and has similar but distinct properties.

    Methyl 2-benzyl-3-(4-hydroxyphenyl)piperidine-1-carboxylate: A structurally related compound with different functional groups.

Uniqueness

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate is unique due to its specific stereochemistry and the presence of both benzyl and hydroxyphenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate

InChI

InChI=1S/C24H31NO3/c1-18-16-25(13-12-24(18,2)21-10-7-11-22(26)15-21)17-20(23(27)28-3)14-19-8-5-4-6-9-19/h4-11,15,18,20,26H,12-14,16-17H2,1-3H3/t18?,20?,24-/m1/s1

InChI Key

CWTYRVDJNWXVCS-SCPLRKQGSA-N

Isomeric SMILES

CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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